3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide
Description
Properties
IUPAC Name |
3-chloro-2-methyl-N-[3-(3-methyl-1,2-oxazol-5-yl)propyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O3S/c1-10-9-12(20-17-10)5-4-8-16-21(18,19)14-7-3-6-13(15)11(14)2/h3,6-7,9,16H,4-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXVIXNSGWLDFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCNS(=O)(=O)C2=C(C(=CC=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of hydroxylamine with an appropriate β-keto ester, followed by cyclization.
Attachment of the propyl chain: The isoxazole derivative is then reacted with a suitable propyl halide under basic conditions to introduce the propyl group.
Sulfonamide formation: The final step involves the reaction of the substituted isoxazole with 3-chloro-2-methylbenzenesulfonyl chloride in the presence of a base to form the desired sulfonamide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution reactions: The chlorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced, depending on the reagents and conditions used.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products
Substitution: Products will vary depending on the nucleophile used.
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, potentially altering the isoxazole ring or the sulfonamide group.
Hydrolysis: Breakdown products including the corresponding amine and sulfonic acid.
Scientific Research Applications
3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is not fully understood but is believed to involve interactions with specific molecular targets. The isoxazole ring may play a crucial role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 3-chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide and related benzenesulfonamide derivatives:
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights:
Substituent Effects on Bioactivity: The target compound’s 3-methylisoxazole-propyl linker differentiates it from quinoline-linked analogs (e.g., compounds 30, 35 in ), which exhibit antibacterial or antimalarial activity. The isoxazole moiety may enhance metabolic stability compared to labile groups like nitro (compound 30) or trifluoromethyl (compound 35) . Fluorine substitution (e.g., compound 25i in ) is associated with improved target binding in kinase inhibitors, whereas the target compound’s chlorine atom may confer distinct electronic effects or lipophilicity .
Heterocyclic Linkers: The target compound’s isoxazole-propyl linker contrasts with the imidazo[2,1-b]thiazole-pyrimidine core of compound 25i, which is critical for pan-RAF inhibition. This suggests divergent therapeutic targets .
Synthetic Feasibility :
- Yields for analogs in (65–73%) and compound 25i (59%) indicate moderate synthetic accessibility. The target compound’s synthesis may face challenges due to the isoxazole ring’s sensitivity to reaction conditions .
Spectroscopic Data :
- While the target compound’s spectral data are unavailable, analogs in (e.g., IR, $^1$H NMR) show characteristic sulfonamide S=O stretches (~1350 cm$^{-1}$) and aromatic proton resonances (δ 7.0–8.5 ppm), which are expected to align with the target’s structure .
Research Implications and Gaps
- Target Compound : Further studies are needed to elucidate its biological targets, solubility, and stability. Comparative molecular docking with analogs (e.g., compound 25i’s RAF kinase binding) could reveal mechanistic insights .
- Structural Optimization : Replacing the isoxazole with oxadiazole () or triazolone () moieties may modulate potency or selectivity .
Biological Activity
3-Chloro-2-methyl-N-(3-(3-methylisoxazol-5-yl)propyl)benzenesulfonamide is a synthetic organic compound characterized by its unique structure, which includes a chloro group, a methyl group, and an isoxazole moiety. This compound has drawn interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition.
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₁₇ClN₂O₃S
- Molecular Weight : 328.8 g/mol
- CAS Number : 2034333-93-0
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives with similar structural features have shown significant cytotoxicity against various cancer cell lines, including colorectal cancer (HT29) and lung adenocarcinoma (A549). The cytotoxic activity is often measured using the half-maximal cytotoxic concentration (CC₅₀) assay.
In these studies, compounds similar to this compound were found to exhibit lower toxicity towards normal human dermal fibroblasts compared to standard chemotherapeutics like cisplatin and fluorouracil, indicating a potentially favorable therapeutic index.
Enzyme Inhibition
The compound's sulfonamide group suggests potential activity as a urease inhibitor. Sulfonamides are known for their role in inhibiting various enzymes, which can be crucial in treating conditions like infections or certain types of cancer. Research indicates that modifications in the isoxazole ring can enhance the inhibitory potency against target enzymes.
The biological activity of this compound may be attributed to its ability to interact with specific biological targets, such as:
- VEGFR-2 Inhibition : Similar compounds have been evaluated for their inhibitory effects on human vascular endothelial growth factor receptor-2 (VEGFR-2), which plays a critical role in tumor angiogenesis.
- Cell Cycle Arrest : Studies suggest that certain derivatives induce cell cycle arrest in cancer cells, leading to apoptosis.
- Molecular Docking Studies : In silico analyses indicate favorable binding interactions between the compound and target proteins involved in cancer progression.
Case Studies and Research Findings
- Cytotoxicity Assays : A series of compounds were tested against various cancer cell lines using the MTT assay to evaluate their cytotoxic effects. The findings revealed that specific modifications in the structure significantly influenced their activity.
- Structure–Activity Relationship (SAR) : Research on related compounds has established a correlation between structural features and biological activity, emphasizing the importance of functional groups in enhancing efficacy against cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
